molecular formula C16H32O2 B1330305 Dodecyl isobutyrate CAS No. 6624-71-1

Dodecyl isobutyrate

Cat. No.: B1330305
CAS No.: 6624-71-1
M. Wt: 256.42 g/mol
InChI Key: LDPLLPONRGVDGK-UHFFFAOYSA-N
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Description

Dodecyl isobutyrate, also known as dodecyl 2-methylpropanoate, is an ester compound with the molecular formula C16H32O2. It is commonly used in various industrial applications due to its unique chemical properties. This compound is characterized by its pleasant odor and is often utilized in the formulation of fragrances and flavors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl isobutyrate can be synthesized through the esterification reaction between dodecanol (a twelve-carbon alcohol) and isobutyric acid (2-methylpropanoic acid). The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. This method allows for the efficient and large-scale production of the compound. The reactants are continuously fed into a reactor, and the ester product is continuously removed, which helps in maintaining the reaction equilibrium and achieving high yields .

Chemical Reactions Analysis

Types of Reactions: Dodecyl isobutyrate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into dodecanol and isobutyric acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a new ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed:

Scientific Research Applications

Dodecyl isobutyrate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism by which dodecyl isobutyrate exerts its effects is primarily through its interaction with lipid membranes. As an ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can enhance the absorption of active pharmaceutical ingredients .

Comparison with Similar Compounds

    Dodecyl acetate: Another ester with similar applications in fragrances and flavors.

    Dodecyl propionate: Used in similar industrial applications but with different physical properties.

Uniqueness: Dodecyl isobutyrate is unique due to its branched-chain structure, which imparts distinct physical and chemical properties compared to its linear counterparts. This branching can influence its solubility, boiling point, and reactivity, making it suitable for specific applications where other esters may not perform as well .

Properties

IUPAC Name

dodecyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3/h15H,4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPLLPONRGVDGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064424
Record name Lauryl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

liquid/slightly fruity or practically odourless
Record name Dodecyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/26/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

299.00 °C. @ 760.00 mm Hg
Record name Dodecyl 2-methylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in organic solvents; insoluble inwater
Record name Dodecyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/26/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.854-0.860 (20°/20°)
Record name Dodecyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/26/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6624-71-1
Record name Dodecyl 2-methylpropanoate
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Record name Dodecyl isobutyrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobutyric acid, dodecyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53823
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Record name Propanoic acid, 2-methyl-, dodecyl ester
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Record name Lauryl isobutyrate
Source EPA DSSTox
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Record name Dodecyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.894
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Record name DODECYL ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02470X34WD
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Record name Dodecyl 2-methylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of dodecyl isobutyrate in the chemical ecology of Liothrips jatrophae?

A1: While the study identifies this compound as a component of the L. jatrophae extract, it primarily focuses on the four major compounds: tridecane, pentadecane, tetradecyl isobutyrate, and hexadecyl isobutyrate. These major compounds elicited noticeable behavioral responses in L. jatrophae, including escape responses and abdominal lifting []. The specific role and effects of this compound, being a minor component, are not investigated in this study. Further research is needed to determine its individual contribution to the overall chemical communication of this thrips species.

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